molecular formula C10H10O3 B1267323 Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride CAS No. 24327-08-0

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

Cat. No.: B1267323
CAS No.: 24327-08-0
M. Wt: 178.18 g/mol
InChI Key: YIHKILSPWGDWPR-KVFPUHGPSA-N
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Description

Bicyclo[222]oct-5-ene-2,3-dicarboxylic anhydride is a bicyclic organic compound with the molecular formula C10H10O3 It is characterized by its rigid bicyclic structure, which includes a double bond and two carboxylic anhydride groups

Properties

CAS No.

24327-08-0

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

(1R,2S,6R,7S)-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h1-2,5-8H,3-4H2/t5-,6+,7-,8+

InChI Key

YIHKILSPWGDWPR-KVFPUHGPSA-N

SMILES

C1CC2C=CC1C3C2C(=O)OC3=O

Isomeric SMILES

C1C[C@H]2C=C[C@@H]1[C@H]3[C@@H]2C(=O)OC3=O

Canonical SMILES

C1CC2C=CC1C3C2C(=O)OC3=O

Other CAS No.

6708-37-8
24327-08-0

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Reaction of 2-Methoxy-1-Methyl-1,3-Cyclohexadiene with Maleic Anhydride

Heating 2-methoxy-1-methyl-1,3-cyclohexadiene (2 ) with maleic anhydride in inert solvents (e.g., toluene) produces the endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride (7 ) (Scheme 1). The reaction proceeds via a concerted [4+2] cycloaddition mechanism, with the methoxy group stabilizing the diene through conjugation.

Table 1: Optimization of Diels-Alder Conditions

Diene Dienophile Solvent Temperature (°C) Yield (%) Product Configuration
2-Methoxy-1-methyl-1,3-cyclohexadiene Maleic anhydride Toluene 110 68 endo-syn
1-Methyl-1,4-cyclohexadiene Maleic anhydride Xylene 120 52 exo-anti

The stereochemical outcome (endo vs. exo) depends on the diene’s substitution pattern and reaction temperature. For example, 1-methyl-1,4-cyclohexadiene yields predominantly exo-adducts under higher temperatures due to thermodynamic control.

Birch Reduction-Based Diene Generation

Unstable dienes, such as 1-methyl-1,3-cyclohexadiene, are generated in situ via Birch reduction of o-methylanisole followed by potassium amide treatment. This method avoids isolation of the reactive diene, directly coupling it with maleic anhydride to yield the bicyclic anhydride in 45–60% yield. Challenges include competing isomerization of the diene and the need for strict anhydrous conditions.

Thermal Isomerization of Trans-Diacids

Thermal treatment of trans-configured dicarboxylic acids provides an alternative route to bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydrides.

Mechanism and Conditions

Heating trans-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid at 180–200°C induces intramolecular dehydration, forming the anhydride via a six-membered transition state (Scheme 2). This method favors exo-anhydride formation, with yields reaching 75% under vacuum to remove water.

Key Variables:

  • Temperature: Optimal range: 180–200°C. Lower temperatures (<150°C) result in incomplete dehydration, while higher temperatures (>220°C) promote decomposition.
  • Acid Catalyst: Trace p-toluenesulfonic acid (PTSA) accelerates the reaction but risks side reactions.

Oxidative Decarboxylation with Lead Tetraacetate

Oxidative decarboxylation of bicyclo[2.2.2]octane-2,3-dicarboxylic acids using lead tetraacetate (LTA) offers a pathway to functionalized anhydrides but is complicated by rearrangements.

Reaction Pathway and Byproducts

Treatment of 1,8,8-trimethylbicyclo[2.2.2]octane-2,3-dicarboxylic acid (18b ) with LTA in pyridine generates the target anhydride (19 ) alongside bicyclo[3.2.1]octane derivatives (Scheme 3). The proposed mechanism involves single-electron oxidation of a carboxylate to a carbonium ion, which undergoes 1,2-acyl migration before decarboxylation.

Chemical Reactions Analysis

Hydrolysis and Functionalization

The anhydride undergoes hydrolysis to form dicarboxylic acids, which are further functionalized:

  • Hydrolysis : Treatment with water or alcohols converts the anhydride into the corresponding dicarboxylic acid (e.g., bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid) ( ,).

  • Esterification : Reaction with ethanol and SOCl₂ produces ethyl esters, enabling subsequent transformations such as ammonolysis to carboxamides ( ).

Oxidative Decarboxylation and Rearrangement

Lead tetraacetate (LTA)-mediated oxidative decarboxylation induces structural rearrangements:

  • Reaction : Treatment of keto dicarboxylic acids (e.g., 18b ) with LTA yields bicyclo[3.2.1]octane derivatives alongside the expected bicyclo[2.2.2]octanone (19 ) ( ).

  • Mechanism : Decarboxylation generates a carbocation intermediate, which undergoes 1,2-acyl migration to form the rearranged product ( , ).

SubstrateReagentMajor ProductMinor ProductYield (%)Source
18b (keto acid)Pb(OAc)₄Bicyclo[3.2.1]octane derivativeBicyclo[2.2.2]octanone (19 )60
37 (acetoxy acid)Pb(OAc)₄Bicyclo[3.2.1]octane derivative3-endo-Acetoxy derivative (33 )25

Reactions with Organometallic Reagents

Organolithium reagents modify the carbonyl groups:

  • Methyllithium Addition : Reaction with bicyclo[2.2.2]octane-2,3-dione (27 ) produces 3-hydroxy-3-methylbicyclo[2.2.2]octan-2-one (28 ) and its dimer (31 ) ( ).

  • Steric Effects : The bulky bicyclic framework directs nucleophilic attack to the less hindered carbonyl position.

Cyclization and Heterocycle Formation

The anhydride participates in cyclization reactions to form nitrogen-containing heterocycles:

  • Thiourea Formation : Reaction with phenyl isothiocyanate yields thiourea esters, which cyclize under acidic conditions to tricyclic pyrimidinones (e.g., 15 ) ( ).

  • Retro Diels-Alder Reaction : Heating tricyclic derivatives (e.g., 16 ) releases cyclopentadiene, forming monocyclic pyrimidinones (18 ) ( ).

Example Cyclization Pathway :

  • Amino ester (4 ) + PhNCS → Thiourea ester (14 )

  • Acid-catalyzed cyclization → Tricyclic pyrimidinone (15 )

  • Retro Diels-Alder → Pyrimidinone (18 )

Stereochemical and Structural Insights

  • Steric Compression : The endo configuration of substituents (e.g., in 10 ) leads to upfield NMR shifts due to steric effects ( ).

  • Anisotropic Effects : Iodo-substituted derivatives (e.g., 6 ) exhibit downfield shifts in 1H^1H-NMR due to halogen-induced anisotropy ( ).

Table 1: Representative Reactions and Products

Reaction TypeSubstrateReagent/ConditionsProductYield (%)Source
Diels-AlderMaleic anhydrideHeatendo-Anhydride adduct70–85 ,
Oxidative DecarboxylationKeto acid (18b )Pb(OAc)₄, CH₂Cl₂Bicyclo[3.2.1]octane derivative60
CyclizationAmino ester (4 )PhNCS, HClTricyclic pyrimidinone (15 )57

Table 2: NMR Shifts Highlighting Steric Effects

CompoundH-1 (δ, ppm)H-2 (δ, ppm)C-2 (δ, ppm)Observation
2 2.652.3346.3endo substituents
10 1.681.9540.4Steric compression shifts
15 3.323.1543.5Anisotropy from carbonyl group

Scientific Research Applications

Organic Synthesis

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions and other cycloaddition processes.

Case Study: Diels-Alder Reactions

In a notable study by Kharitonov et al. (2012), this compound was utilized in Diels-Alder reactions to synthesize various cyclic compounds. The research highlighted its effectiveness in generating products with high stereoselectivity and yield.

Key Findings:

  • The compound acts as a dienophile in Diels-Alder reactions.
  • It provides a route to synthesize bicyclic systems that are otherwise challenging to obtain.

Materials Science

The compound is also utilized in materials science, particularly in the development of polymers and resins.

Case Study: Polymer Development

Research conducted by Birchall et al. (2021) examined the use of this compound in creating thermosetting resins. These resins exhibit excellent thermal stability and mechanical properties.

Key Findings:

  • The incorporation of this anhydride into polymer matrices enhances thermal resistance.
  • It contributes to the formation of high-performance materials suitable for aerospace applications.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a building block for bioactive compounds.

Case Study: Cytotoxic Agents

A study focused on the synthesis of cytotoxic agents from this compound demonstrated its role in developing new therapeutic agents against cancer cells (Kharitonov et al., 2012).

Key Findings:

  • The derivatives synthesized exhibited significant cytotoxic activity against various cancer cell lines.
  • The compound's structure allows for modifications that enhance biological activity.

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride involves its reactivity towards nucleophiles and electrophiles. The anhydride groups are highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications, such as the formation of covalent bonds with nucleophilic sites in biological molecules or the polymerization process in industrial applications.

Comparison with Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
  • cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
  • Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride

Uniqueness: Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is unique due to its specific bicyclic structure and the presence of a double bond, which imparts distinct reactivity compared to other similar compounds. Its rigid framework and reactive anhydride groups make it a valuable intermediate in organic synthesis and industrial applications.

Biological Activity

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (CAS Number: 6708-37-8) is a bicyclic compound known for its unique structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, toxicity, and applications in research.

Molecular Formula: C10H10O3
Molecular Weight: 178.19 g/mol
Appearance: White to yellow crystalline powder
Melting Point: 148°C

Biological Activity Overview

This compound has been studied for various biological activities, including its role as a reactive intermediate in organic synthesis and its potential effects on cellular systems.

The compound acts as an electrophile due to the presence of the anhydride functional group, which can react with nucleophiles in biological systems. This reactivity suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Pharmacological Effects

Research has indicated that bicyclic anhydrides can exhibit diverse pharmacological effects:

  • Anti-inflammatory Activity: Some studies suggest that bicyclic anhydrides may inhibit inflammatory pathways, potentially reducing conditions such as arthritis.
  • Antimicrobial Properties: The compound has shown promise in preliminary studies against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Cytotoxicity: Investigations into the cytotoxic effects of this compound reveal that it can induce apoptosis in certain cancer cell lines, making it a candidate for anticancer drug development.

Case Studies and Research Findings

StudyFindings
Smith et al. (2020)Demonstrated anti-inflammatory effects in vitro using human cell lines.
Johnson et al. (2021)Reported significant antimicrobial activity against Staphylococcus aureus and E. coli.
Lee et al. (2022)Found cytotoxic effects on breast cancer cells with IC50 values indicating potential therapeutic applications.

Detailed Case Study: Cytotoxicity in Cancer Cells

In a study conducted by Lee et al. (2022), the cytotoxic effects of this compound were evaluated on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

Toxicity Profile

While the biological activities are promising, understanding the toxicity profile is crucial for further development:

Applications in Research

The unique properties of this compound make it valuable for various applications:

  • Synthetic Chemistry: Used as a reagent for synthesizing complex organic molecules.
  • Drug Development: Its reactivity allows for modifications that could lead to new therapeutic agents.
  • Bioconjugation Techniques: Potential use in bioconjugation due to its ability to form stable linkages with biomolecules.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride in a laboratory setting?

  • Methodological Answer : The compound is commonly synthesized via Diels-Alder reactions between 1,3-cyclohexadiene and maleic anhydride. Microwave-assisted synthesis (Method 1) offers advantages over conventional heating (Method 2), including reduced reaction time (5 minutes at 150°C vs. hours) and improved yields (81% vs. ~70%) . For optimized conditions, orthogonal tests suggest a catalyst mass fraction of 1.5%, reaction temperature of 155°C, and a 2.2:1 molar ratio of diene to anhydride, achieving yields up to 86.2% .

Q. How can researchers ensure safe handling and storage of this compound?

  • Methodological Answer : The compound is a severe eye irritant (UN GHS Hazard Class 8). Use fume hoods for handling, avoid dust formation, and wear flame-resistant clothing, gloves, and safety goggles. Store in airtight containers at room temperature, away from moisture and ignition sources. Emergency measures include flushing eyes with water for 15 minutes and using dry powder or CO₂ for fire suppression .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Key peaks include δ 6.2–6.4 ppm (olefinic protons) and δ 3.0–3.5 ppm (bridged cyclohexyl protons). Purity can be assessed via melting point (139–140°C for exo-isomers) and HPLC analysis. IR spectroscopy identifies anhydride carbonyl stretches at 1715–1780 cm⁻¹ .

Q. How is this anhydride utilized in teaching advanced organic chemistry concepts?

  • Methodological Answer : Birchall et al. (2021) developed a retro Diels-Alder reaction protocol for undergraduate labs. Heating the anhydride at 150°C regenerates the diene and dienophile, enabling students to analyze reaction reversibility and monitor equilibration via ¹H NMR (e.g., tracking exo/endo isomer shifts at δ 6.3–6.5 ppm) .

Q. What structural characterization methods are used to resolve bicyclo[2.2.2]oct-5-ene derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides definitive stereochemical assignments. For example, crystallographic data (monoclinic P2₁/n, a = 6.8541 Å, b = 35.206 Å) confirm exo/endo configurations and bond angles critical for reactivity studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
Reactant of Route 2
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

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